N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a sophisticated compound bearing notable significance in scientific research due to its multifaceted chemical structure and potential applications across various fields. The compound incorporates diverse chemical moieties including a cyclohexyl group, an oxadiazole ring, and a fluorophenyl group, indicating a complex synthesis process and versatility in chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions, beginning with the preparation of intermediates. Key steps include:
Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluorophenyl group: : Generally involves a halogen exchange reaction, for instance using 4-fluorophenylboronic acid with appropriate halides via a Suzuki coupling.
Formation of the piperidine intermediate: : Created through alkylation or reductive amination methods.
Final acetamide linkage formation: : Achieved by reacting the piperidine derivative with an appropriate acylating agent, under conditions that promote acylation like the presence of a base or a coupling reagent.
Industrial Production Methods
Industrial synthesis may utilize batch or continuous processing systems optimizing yield and purity, often incorporating advanced techniques like high-performance liquid chromatography (HPLC) for purification. Reactors with controlled temperature and pressure environments ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo oxidation reactions primarily at the cyclohexyl moiety, using agents like potassium permanganate.
Reduction: : The oxadiazole ring can be selectively reduced using mild reducing agents like sodium borohydride.
Substitution: : Aromatic substitution on the fluorophenyl group can be facilitated using halogenation agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizers at elevated temperatures.
Reduction: : Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: : Use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: : Cyclohexanol derivatives.
Reduction: : Hydrazine derivatives.
Substitution: : Aryl-fluoride derivatives.
Scientific Research Applications
This compound finds varied applications owing to its chemical versatility:
Chemistry: : Used as a precursor for synthesis of more complex molecules in organic chemistry.
Biology: : Acts as a molecular probe in biological systems to study enzyme interactions.
Medicine: : Investigated for its potential as a pharmacological agent in treating diseases, possibly acting on specific neural pathways.
Industry: : Employed in the production of materials with special properties like enhanced thermal stability or specific optical properties.
Mechanism of Action
The exact mechanism depends on the specific application but often involves:
Interaction with Biological Targets: : The compound may bind to specific enzymes or receptors, altering their activity. For example, interaction with piperidine receptors in neurological pathways.
Modulation of Molecular Pathways: : Influences cellular processes like signal transduction or gene expression, potentially through modulation of oxidative stress pathways.
Comparison with Similar Compounds
Comparison Factors
Structural Similarity: : The presence of the oxadiazole ring and piperidine moiety can be compared to similar compounds like piperidino-oxadiazole derivatives.
Unique Characteristics: : Its specific fluorophenyl group imparts unique reactivity and binding properties.
Similar Compounds
2-(4-Piperidyl)-5-phenyl-1,3,4-oxadiazole.
N-cyclohexyl-2-(4-(1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide.
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidine derivatives.
Conclusion
N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a notable compound with diverse applications across various scientific fields, from chemical synthesis to potential medical applications. Its synthesis, reactivity, and mechanism of action underscore its significance in ongoing scientific research.
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Biological Activity
N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group, a piperidine moiety, and an oxadiazole ring substituted with a fluorophenyl group. Its structure is critical for its interaction with biological targets. The molecular formula is C_{22}H_{24}F_{N}_{4}O_{3}, and it has specific binding sites that facilitate its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer progression. For instance, it demonstrated inhibitory effects on EGFR (Epidermal Growth Factor Receptor) and Src kinases with IC50 values in the low micromolar range .
- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated against various cancer cell lines, showing IC50 values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines .
- Apoptosis Induction : Some studies suggest that the compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target/Cell Line | IC50 (µM) | Comments |
---|---|---|---|
Enzyme Inhibition | EGFR | 0.24 | Significant inhibition observed at this concentration |
Anticancer Activity | PC-3 (Prostate Cancer) | 0.67 | Effective against this cell line |
HCT116 (Colon Cancer) | 0.80 | Comparable efficacy noted | |
Apoptosis Induction | Various Cancer Cell Lines | Varies | Induces apoptosis through intrinsic pathways |
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the anticancer properties of oxadiazole derivatives, this compound was tested alongside other compounds. It exhibited significant cytotoxicity against leukemia and melanoma cell lines, suggesting its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to the active sites of target enzymes such as EGFR and Src kinases. This binding is facilitated by hydrogen bonding and π–π interactions between the aromatic rings and the enzyme residues .
- Additional Pharmacological Effects : Beyond anticancer activity, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells .
Properties
IUPAC Name |
N-cyclohexyl-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c22-17-8-6-15(7-9-17)20-24-25-21(28-20)16-10-12-26(13-11-16)14-19(27)23-18-4-2-1-3-5-18/h6-9,16,18H,1-5,10-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZMHGPQVUJOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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